molecular formula C23H25NO B5995101 N-benzyl-N-[4-(benzyloxy)benzyl]ethanamine

N-benzyl-N-[4-(benzyloxy)benzyl]ethanamine

Cat. No.: B5995101
M. Wt: 331.4 g/mol
InChI Key: ASXJYXZVDASYGU-UHFFFAOYSA-N
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Description

N-benzyl-N-[4-(benzyloxy)benzyl]ethanamine: is an organic compound with the molecular formula C23H25NO It is a derivative of ethanamine, featuring benzyl and benzyloxybenzyl groups attached to the nitrogen atom

Properties

IUPAC Name

N-benzyl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-2-24(17-20-9-5-3-6-10-20)18-21-13-15-23(16-14-21)25-19-22-11-7-4-8-12-22/h3-16H,2,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXJYXZVDASYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[4-(benzyloxy)benzyl]ethanamine typically involves the reaction of benzyl chloride with 4-(benzyloxy)benzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

C6H5CH2Cl+C6H5CH2OC6H4CH2NH2C6H5CH2N(CH2C6H4OCH2C6H5)CH2CH3\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_2\text{OC}_6\text{H}_4\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{CH}_2\text{C}_6\text{H}_4\text{OCH}_2\text{C}_6\text{H}_5)\text{CH}_2\text{CH}_3 C6​H5​CH2​Cl+C6​H5​CH2​OC6​H4​CH2​NH2​→C6​H5​CH2​N(CH2​C6​H4​OCH2​C6​H5​)CH2​CH3​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[4-(benzyloxy)benzyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzaldehyde derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or benzyloxybenzyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, and alcohols

Major Products

    Oxidation: Benzaldehyde derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted ethanamine derivatives

Scientific Research Applications

N-benzyl-N-[4-(benzyloxy)benzyl]ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-[4-(benzyloxy)benzyl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]ethanamine
  • N-[4-(benzyloxy)benzyl]-2-(4-methoxyphenyl)ethanamine
  • N-benzyl-N-[4-(benzyloxy)benzyl]-2-phenylethanamine

Uniqueness

N-benzyl-N-[4-(benzyloxy)benzyl]ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyl and benzyloxybenzyl groups attached to the ethanamine backbone makes it a versatile compound for various applications in research and industry.

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